molecular formula C6H9NO2S B13816244 2-Isocyano-3-(methylthio)-propionic acid methyl ester

2-Isocyano-3-(methylthio)-propionic acid methyl ester

Cat. No.: B13816244
M. Wt: 159.21 g/mol
InChI Key: KVSWZLHAHNWLGR-UHFFFAOYSA-N
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Description

2-Isocyano-3-(methylthio)-propionic acid methyl ester is a chemical compound that belongs to the class of isocyanides Isocyanides are known for their unique reactivity and are used in various chemical reactions, particularly in the synthesis of complex molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyano-3-(methylthio)-propionic acid methyl ester can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an isocyanide reagent. For example, the reaction of 3-(methylthio)propionic acid with a dehydrating agent such as thionyl chloride, followed by treatment with methyl isocyanide, can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Isocyano-3-(methylthio)-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanide group to an amine.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted isocyanides or amines.

Scientific Research Applications

2-Isocyano-3-(methylthio)-propionic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyano-3-(methylthio)-propionic acid methyl ester involves its reactivity as an isocyanide. The isocyanide group can interact with various molecular targets, including enzymes and receptors, through nucleophilic addition or substitution reactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isocyano-3-phenylpropionic acid methyl ester
  • 2-Isocyano-3-(tritylthio)propanoate
  • Methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate

Uniqueness

2-Isocyano-3-(methylthio)-propionic acid methyl ester is unique due to the presence of the methylthio group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

methyl 2-isocyano-3-methylsulfanylpropanoate

InChI

InChI=1S/C6H9NO2S/c1-7-5(4-10-3)6(8)9-2/h5H,4H2,2-3H3

InChI Key

KVSWZLHAHNWLGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSC)[N+]#[C-]

Origin of Product

United States

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